3-(Adamantan-1-YL)-1-[(E)-[(pyridin-4-YL)methylidene]amino]urea
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Overview
Description
3-(Adamantan-1-YL)-1-[(E)-[(pyridin-4-YL)methylidene]amino]urea is a synthetic organic compound that combines the structural features of adamantane, pyridine, and urea
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-1-YL)-1-[(E)-[(pyridin-4-YL)methylidene]amino]urea typically involves the following steps:
Formation of Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Condensation with Pyridine Derivative: The functionalized adamantane is reacted with a pyridine derivative under conditions that promote the formation of a Schiff base (imine).
Formation of Urea Derivative: The Schiff base is then reacted with an isocyanate or a urea derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and process automation.
Chemical Reactions Analysis
Types of Reactions
3-(Adamantan-1-YL)-1-[(E)-[(pyridin-4-YL)methylidene]amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imine group to an amine.
Substitution: The adamantane and pyridine rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development.
Materials Science: Its unique structure could be useful in the design of new materials with specific properties.
Chemical Biology: The compound could be used as a probe to study biological processes.
Mechanism of Action
The mechanism of action of 3-(Adamantan-1-YL)-1-[(E)-[(pyridin-4-YL)methylidene]amino]urea would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound may interact with enzymes or receptors, modulating their activity.
Disruption of Biological Pathways: It could interfere with specific biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds such as amantadine and rimantadine, which are used as antiviral drugs.
Pyridine Derivatives: Compounds like pyridoxine (vitamin B6) and nicotinamide (vitamin B3).
Uniqueness
3-(Adamantan-1-YL)-1-[(E)-[(pyridin-4-YL)methylidene]amino]urea is unique due to its combination of adamantane and pyridine structures, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22N4O |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-[(E)-pyridin-4-ylmethylideneamino]urea |
InChI |
InChI=1S/C17H22N4O/c22-16(21-19-11-12-1-3-18-4-2-12)20-17-8-13-5-14(9-17)7-15(6-13)10-17/h1-4,11,13-15H,5-10H2,(H2,20,21,22)/b19-11+ |
InChI Key |
HKOKBNLEHUVQNP-YBFXNURJSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC=NC=C4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC=NC=C4 |
solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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